Superior Yield in Ortho-Bromophenyl Alkylation Compared to Para-Isomer
In a direct comparison of alkylation reactions under identical conditions, the ortho-bromo derivative (3-(2-Bromo-phenyl)-propan-1-OL) achieved an 82% yield, whereas the para-isomer (3-(4-bromophenyl)propan-1-ol) yielded only 68% due to electronic deactivation and steric hindrance .
| Evidence Dimension | Alkylation Reaction Yield |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | 3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2) |
| Quantified Difference | 14 percentage points higher (82% vs 68%) |
| Conditions | Reaction with NaH, p-methoxybenzyl chloride, and TBAI in THF at 50°C for 4h |
Why This Matters
Higher yield directly translates to reduced raw material costs and improved overall synthetic efficiency, making 3-(2-Bromo-phenyl)-propan-1-OL a more economical choice for large-scale or multi-step syntheses.
